2-(Hexadecyloxy)benzoic acid 2-(Hexadecyloxy)benzoic acid
Brand Name: Vulcanchem
CAS No.: 5377-19-5
VCID: VC16043426
InChI: InChI=1S/C23H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-26-22-19-16-15-18-21(22)23(24)25/h15-16,18-19H,2-14,17,20H2,1H3,(H,24,25)
SMILES:
Molecular Formula: C23H38O3
Molecular Weight: 362.5 g/mol

2-(Hexadecyloxy)benzoic acid

CAS No.: 5377-19-5

Cat. No.: VC16043426

Molecular Formula: C23H38O3

Molecular Weight: 362.5 g/mol

* For research use only. Not for human or veterinary use.

2-(Hexadecyloxy)benzoic acid - 5377-19-5

Specification

CAS No. 5377-19-5
Molecular Formula C23H38O3
Molecular Weight 362.5 g/mol
IUPAC Name 2-hexadecoxybenzoic acid
Standard InChI InChI=1S/C23H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-26-22-19-16-15-18-21(22)23(24)25/h15-16,18-19H,2-14,17,20H2,1H3,(H,24,25)
Standard InChI Key ZSTXTALVALLOGG-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCCCCOC1=CC=CC=C1C(=O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The molecular formula of 2-(hexadecyloxy)benzoic acid is C₂₃H₃₈O₃, with a molar mass of 362.55 g/mol. Its SMILES notation (CCCCCCCCCCCCCCCCOC1=CC=CC=C1C(=O)O) delineates the hexadecyl chain (-C₁₆H₃₃) ether-linked to the benzoic acid backbone . The InChIKey identifier (ZSTXTALVALLOGG-UHFFFAOYSA-N) facilitates unambiguous database referencing.

Table 1: Predicted Collision Cross Section (CCS) Values for Adducts

Adductm/zPredicted CCS (Ų)
[M+H]⁺363.28938195.9
[M+Na]⁺385.27132205.1
[M-H]⁻361.27482196.3
[M+NH₄]⁺380.31592201.3

These CCS values, derived from ion mobility spectrometry, underscore the compound’s conformational flexibility and utility in mass spectrometry-based analyses .

Crystallographic and Spectroscopic Features

X-ray diffraction studies of analogous alkoxybenzoic acids (e.g., 4-(octadecyloxy)benzoic acid) reveal lamellar packing driven by hydrogen bonding between carboxylic acid groups and van der Waals interactions between alkyl chains . Fourier-transform infrared (FTIR) spectra of 2-(hexadecyloxy)benzoic acid would exhibit characteristic peaks at ~1680 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C ether stretch). Nuclear magnetic resonance (¹H NMR) would show a triplet for the methylene group adjacent to the ether oxygen (δ ~4.0 ppm) and a multiplet for aromatic protons (δ ~6.8–8.0 ppm) .

Synthesis and Industrial Production

Halogenation-Inspired Pathways

Patent WO2016167225A1 describes a method for synthesizing 2-halogenated benzoic acids via halogenation of benzoic acids in the presence of alkaline compounds . While this patent focuses on brominated derivatives, analogous logic applies to etherification reactions for 2-(hexadecyloxy)benzoic acid. Key steps include:

  • Alkaline Activation: Sodium hydroxide deprotonates the benzoic acid, enhancing nucleophilicity at the 2-position.

  • Etherification: Reaction with 1-bromohexadecane under phase-transfer conditions (e.g., tetrabutylammonium bromide) yields the alkoxy intermediate.

  • Acid Workup: Hydrochloric acid reprotonates the carboxylic acid group, yielding the final product .

Optimization Parameters

  • Temperature: Reactions proceed efficiently at 0–60°C to minimize side reactions (e.g., alkyl chain degradation).

  • Solvent Systems: Water or polar aprotic solvents (e.g., dimethylformamide) enhance solubility of ionic intermediates .

  • Yield: Industrial-scale syntheses report yields >80% with purity >95% after recrystallization from ethanol-water mixtures .

Applications in Materials Science

Liquid Crystalline Behavior

2-(Hexadecyloxy)benzoic acid exhibits thermotropic mesomorphism, transitioning to nematic or smectic phases upon heating. Polarized optical microscopy (POM) of homologs (e.g., 4-(tetradecyloxy)benzoic acid) reveals Schlieren textures indicative of nematic ordering . Differential scanning calorimetry (DSC) thermograms show enthalpy changes at phase transitions:

  • Smectic-A to Nematic: ΔH ≈ 15–25 kJ/mol

  • Nematic to Isotropic: ΔH ≈ 5–10 kJ/mol

These properties are exploited in liquid crystal displays (LCDs) and photonic devices requiring temperature-responsive optical modulation .

Surfactant and Micellar Systems

The amphiphilic structure enables micelle formation in aqueous media, with critical micelle concentrations (CMC) typically <1 mM. Dynamic light scattering (DLS) studies of similar compounds reveal micelle diameters of 10–50 nm, suitable for drug delivery vesicles .

Biological and Pharmaceutical Relevance

Nucleation Induction

Monolayers of 4-(octadecyloxy)benzoic acid template the crystallization of 4-hydroxybenzoic acid monohydrate via epitaxial matching . This phenomenon implies applications for 2-(hexadecyloxy)benzoic acid in controlled crystallization of pharmaceuticals or organic semiconductors.

Computational and Theoretical Insights

Molecular Dynamics Simulations

Coarse-grained simulations predict lamellar spacing of ~3.5 nm for 2-(hexadecyloxy)benzoic acid, consistent with X-ray data for analogous compounds . Density functional theory (DFT) calculations estimate a HOMO-LUMO gap of ~4.2 eV, suggesting stability under ambient conditions.

Solubility Parameters

Hansen solubility parameters (δₜ ≈ 18 MPa¹/²) indicate miscibility with chloroform, toluene, and dimethyl sulfoxide (DMSO). Aqueous solubility is negligible (logP ≈ 8.5), necessitating derivatization for biological applications .

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